4,5-Dichloroveratrole

Übersicht

Beschreibung

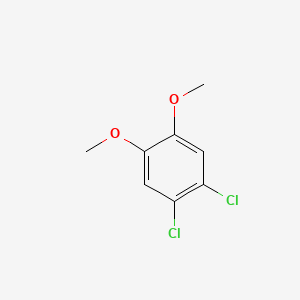

4,5-Dichloroveratrole is a chemical compound with the molecular formula C8H8Cl2O2. It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,5-Dichloroveratrole can be synthesized through the chlorination of veratrole (1,2-dimethoxybenzene) using chlorine or other chlorinating agents. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 4 and 5 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are carefully monitored and controlled to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dichloroveratrole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of dechlorinated derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reference standard in environmental testing

Wirkmechanismus

The mechanism of action of 4,5-Dichloroveratrole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups influences its reactivity and binding affinity. These interactions can lead to various biochemical effects, depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Veratrole (1,2-Dimethoxybenzene): Lacks chlorine atoms, making it less reactive in certain chemical reactions.

4,5-Dichlorocatechol: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.

4,5-Dichloroanisole: Similar structure but with a single methoxy group, affecting its chemical properties and uses.

Uniqueness: Its specific substitution pattern on the benzene ring makes it a valuable compound for various synthetic and research purposes .

Biologische Aktivität

4,5-Dichloroveratrole (DiCV) is a chlorinated derivative of veratrole, formed through the reaction of veratryl alcohol with chlorine dioxide. This compound has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, including its toxicological effects, environmental persistence, and relevant case studies.

- Chemical Formula : C₈H₈Cl₂O₂

- Molecular Weight : 191.06 g/mol

- CAS Number : 2772-46-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its toxicological effects on aquatic organisms and potential impacts on human health.

Toxicological Effects

Case Study 1: Toxicity Assessment in Aquatic Species

A study conducted on the toxicity of chlorinated compounds revealed that DiCV caused notable adverse effects on fish embryonic development. The research indicated that exposure to concentrations above the toxic threshold resulted in developmental deformities and increased mortality rates among zebrafish larvae.

| Compound | Toxic Threshold (μg/L) | Observed Effects |

|---|---|---|

| This compound | 2.8 - 450 | Developmental deformities, mortality |

Case Study 2: Environmental Monitoring

Monitoring studies in various aquatic ecosystems have detected the presence of DiCV alongside other halogenated compounds. These findings suggest that DiCV may be a byproduct of microbial methylation processes involving chlorinated guaiacols and catechols .

| Location | Detection Frequency (%) | Average Concentration (pg/m³) |

|---|---|---|

| Great Lakes | 75 | Not quantified |

| Lake Victoria | <45 | Comparable to TriCV levels |

Implications for Human Health

While direct studies on the human health impacts of this compound are scarce, its structural similarity to other toxic chlorinated compounds raises concerns regarding its safety profile. The potential for bioaccumulation in food chains could pose risks to human populations consuming contaminated aquatic organisms.

Eigenschaften

IUPAC Name |

1,2-dichloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYXLZQZBLGBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182074 | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2772-46-5 | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental significance of 4,5-dichloroveratrole?

A1: this compound is a chlorinated veratrole identified in the Athabasca River downstream from a bleached kraft pulp mill effluent []. Its presence, along with other chlorinated anisoles and veratroles, raises concerns about potential off-flavors in the receiving waters. While its average concentration in the study was significantly lower than its odor threshold concentration, its presence highlights the potential impact of industrial activities on water quality.

Q2: How does the odor threshold concentration of this compound compare to other similar compounds found in the study?

A2: The research indicates that this compound was found at an average concentration of 7 ng/L, which is two to four orders of magnitude below its odor threshold concentration []. This means that its concentration would need to be significantly higher to be detectable by smell. Interestingly, the study suggests that chemical structure, rather than volatility, might play a more important role in determining a compound's odor threshold concentration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.